2-(Diethylamino)benzaldehyde
Description
Significance of Aromatic Aldehyde Derivatives in Synthetic Chemistry and Functional Materials
Aromatic aldehydes are a cornerstone of organic chemistry, serving as crucial intermediates in the synthesis of a vast array of valuable compounds. fiveable.menumberanalytics.comnumberanalytics.com Their characteristic carbonyl group attached to an aromatic ring imparts a unique reactivity profile, making them indispensable building blocks for pharmaceuticals, agrochemicals, dyes, and fragrances. numberanalytics.comwisdomlib.org The versatility of aromatic aldehydes allows for a multitude of chemical transformations, including nucleophilic addition and condensation reactions, enabling the construction of complex molecular architectures. fiveable.menumberanalytics.com This adaptability has led to their use in the creation of functional materials with tailored properties. fiveable.me
The ability to introduce various substituents onto the aromatic ring further expands the utility of these compounds, influencing their electronic properties and reactivity. fiveable.me This fine-tuning is critical for designing molecules with specific functions, from bioactive agents to components of advanced materials. The rich and diverse reactivity of aromatic aldehydes solidifies their position as fundamental and powerful tools in the hands of synthetic chemists. nih.gov
Overview of Amino-Substituted Benzaldehydes in Advanced Research Domains
Within the broad class of aromatic aldehydes, amino-substituted benzaldehydes have emerged as particularly valuable in advanced research. The presence of an amino group, an electron-donating substituent, significantly influences the electronic and, consequently, the chemical properties of the benzaldehyde (B42025) molecule. This often leads to enhanced reactivity and unique spectroscopic characteristics.
One of the most well-known examples is p-dimethylaminobenzaldehyde (DMAB), also known as Ehrlich's reagent, which has been extensively used for over a century in analytical and biochemical assays. globalresearchonline.netresearchgate.net Its ability to form colored condensation products makes it a valuable tool for the detection of various compounds. globalresearchonline.net More recently, research has focused on the diverse applications of amino-substituted benzaldehydes in areas such as the synthesis of Schiff bases with potential biological activities, and as precursors to heterocyclic compounds like benzimidazoles and benzothiazoles. globalresearchonline.netmdpi.com
The introduction of a dialkylamino group, such as the diethylamino group, can further modulate the properties of the benzaldehyde. For instance, 4-(diethylamino)benzaldehyde (B91989) (DEAB) is widely recognized as an inhibitor of aldehyde dehydrogenase (ALDH) isoforms, enzymes that are overexpressed in certain cancer cells. acs.orgnih.gov This has spurred the synthesis and investigation of numerous DEAB analogs to explore their potential as anticancer agents. acs.org The ortho- and meta-substituted amino-benzaldehydes, while perhaps less studied than their para-counterparts, offer different steric and electronic environments, opening up new avenues for synthetic and medicinal chemistry research.
Scope and Research Imperatives for 2-(Diethylamino)benzaldehyde
This compound, with its diethylamino group at the ortho position to the aldehyde, presents a unique combination of steric and electronic effects that distinguish it from its isomers. While information specifically on the 2-substituted isomer is less abundant in publicly available literature compared to the 4-substituted isomer, its potential as a versatile chemical intermediate is significant.
The primary research imperatives for this compound lie in its systematic exploration as a building block in organic synthesis. Its structural features suggest its utility in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The proximity of the bulky diethylamino group to the reactive aldehyde functionality can be expected to influence reaction pathways and product selectivity in novel ways.
Furthermore, the electronic properties conferred by the ortho-diethylamino group make it a candidate for the development of new functional materials. This includes the investigation of its potential in creating novel dyes, sensors, and other materials with interesting photophysical properties. A thorough characterization of its reactivity and a deeper understanding of its synthetic applications are crucial steps toward unlocking the full potential of this intriguing molecule.
Structure
3D Structure
Properties
CAS No. |
39529-72-1 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-(diethylamino)benzaldehyde |
InChI |
InChI=1S/C11H15NO/c1-3-12(4-2)11-8-6-5-7-10(11)9-13/h5-9H,3-4H2,1-2H3 |
InChI Key |
FLCWJWNCSHIREG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=CC=C1C=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Diethylamino Benzaldehyde and Its Structural Analogs
Strategies for Direct Synthesis of the Core Scaffold
The direct synthesis of the 2-(diethylamino)benzaldehyde core structure is primarily achieved through the functionalization of a pre-existing benzaldehyde (B42025) molecule. Nucleophilic substitution reactions represent a key strategy for this transformation.
The synthesis of aminobenzaldehydes, including this compound, can be effectively carried out via nucleophilic aromatic substitution. This method typically involves the reaction of a benzaldehyde derivative bearing a good leaving group, such as a halogen, at the ortho position with diethylamine. For instance, the reaction of 2-fluorobenzaldehyde with a secondary amine like diethylamine serves as a direct route to the target compound. nih.govacs.org
The presence of the electron-withdrawing aldehyde group on the aromatic ring facilitates the nucleophilic attack by the amine, particularly when the leaving group is in the ortho or para position. nih.govlibretexts.org The reaction is generally performed in the presence of a base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF). nih.gov This approach is widely used for the synthesis of various 4-(diethylamino)benzaldehyde (B91989) analogues and the same principles apply to the synthesis of the 2-substituted isomer. nih.govacs.orgnih.gov
General Reaction Scheme:
Figure 1: Synthesis of this compound via Nucleophilic Aromatic Substitution.
Derivatization Through Condensation Reactions
The aldehyde functional group of this compound is a reactive handle for a variety of condensation reactions, enabling the synthesis of a wide range of derivatives, including Schiff bases and chalcones.
This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the azomethine group (-C=N-). The reaction is often catalyzed by a few drops of a strong acid, such as concentrated H₂SO₄, and is typically carried out in a solvent like ethanol. orientjchem.org This synthetic flexibility allows for the creation of a diverse library of Schiff base derivatives by varying the primary amine reactant. orientjchem.orggeniusjournals.orgscirp.org
Below is a table of representative Schiff bases that can be synthesized from this compound.
| Reactant Amine | Product Name | Typical Reaction Conditions |
|---|---|---|
| Aniline | (E)-N-benzylidene-2-(diethylamino)aniline | Ethanol, H₂SO₄ (cat.), Reflux |
| 4-Methylaniline | (E)-2-(diethylamino)-N-(4-methylbenzylidene)aniline | Ethanol, H₂SO₄ (cat.), Reflux |
| 4-Methoxyaniline | (E)-2-(diethylamino)-N-(4-methoxybenzylidene)aniline | Ethanol, H₂SO₄ (cat.), Reflux |
| Sulfanilamide | 4-(((2-(diethylamino)phenyl)methylene)amino)benzenesulfonamide | Ethanol, Reflux |
Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation, which is an aldol condensation between a benzaldehyde and an acetophenone. utar.edu.my this compound can react with various substituted or unsubstituted acetophenones in the presence of a base, such as aqueous sodium hydroxide (NaOH) or barium hydroxide, to yield the corresponding chalcone derivatives. scientific.netresearchgate.net The reaction is typically conducted in an alcoholic solvent like ethanol at room temperature. scientific.netresearchgate.net This reaction creates an α,β-unsaturated carbonyl system that extends the conjugation of the molecule.
The table below illustrates potential chalcone derivatives synthesized from this compound.
| Reactant Acetophenone | Product Name | Typical Reaction Conditions |
|---|---|---|
| Acetophenone | (E)-1-phenyl-3-(2-(diethylamino)phenyl)prop-2-en-1-one | Ethanol, 10% NaOH, Room Temperature |
| 4'-Hydroxyacetophenone | (E)-1-(4-hydroxyphenyl)-3-(2-(diethylamino)phenyl)prop-2-en-1-one | Ethanol, NaOH, Room Temperature |
| 4'-Chloroacetophenone | (E)-1-(4-chlorophenyl)-3-(2-(diethylamino)phenyl)prop-2-en-1-one | Ethanol, NaOH, Room Temperature |
| 4'-Methoxyacetophenone | (E)-1-(4-methoxyphenyl)-3-(2-(diethylamino)phenyl)prop-2-en-1-one | Ethanol, NaOH, Room Temperature |
Alkylation Reactions of the Amine Moiety
The tertiary amine of the diethylamino group can act as a nucleophile and undergo alkylation. This reaction typically involves treating this compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or a dialkyl sulfate, to form a quaternary ammonium salt. mdpi.commasterorganicchemistry.com
Interestingly, the choice of alkylating agent can influence the site of alkylation. While common alkylating agents favor N-alkylation, more powerful reagents like trialkyloxonium tetrafluoroborates (Meerwein reagents) have been shown to selectively alkylate the carbonyl oxygen atom in the case of 4-(diethylamino)benzaldehyde, yielding a quinoid iminium ion. mdpi.com This highlights the dual nucleophilic character of the molecule, with potential for reaction at either the nitrogen or the oxygen atom depending on the conditions.
Table of Potential Alkylation Products
| Alkylation Agent | Product Structure | Product Name |
|---|---|---|
| Methyl Iodide (CH₃I) | Quaternary Ammonium Salt | 2-formyl-N,N-diethyl-N-methylanilinium iodide |
| Ethyl Iodide (C₂H₅I) | Quaternary Ammonium Salt | 2-formyl-N,N,N-triethylanilinium iodide |
| Triethyloxonium tetrafluoroborate (Et₃O BF₄) | Iminium Ion (O-alkylation) | (E)-N-(2-(ethoxymethylene)cyclohexa-3,5-dien-1-ylidene)-N-ethyl ethanaminium tetrafluoroborate |
Design and Synthesis of Advanced Functional Derivatives
The this compound scaffold serves as a versatile starting point for the design and synthesis of more complex, functional derivatives. Advanced analogues can be created by introducing additional substituents onto the aromatic ring or by modifying the existing functional groups. Synthetic strategies often involve multi-step sequences starting from appropriately substituted precursors.
For example, analogues can be synthesized by starting with a di-substituted benzaldehyde, such as 2-fluoro-3-chlorobenzaldehyde, and then performing a nucleophilic aromatic substitution with diethylamine. This would yield 3-chloro-2-(diethylamino)benzaldehyde, a derivative with altered electronic and steric properties. The expansion of this scaffold has been explored extensively for the para-isomer, 4-(diethylamino)benzaldehyde, to create a large library of analogues with tailored properties. nih.govnih.gov These strategies, which include introducing various heterocyclic amines or modifying substituents at different positions on the ring, can be applied to the this compound core to generate novel compounds.
Incorporating Heterocyclic Scaffolds
Benzaldehydes are fundamental building blocks in multicomponent reactions for the creation of diverse heterocyclic scaffolds. One of the most prominent examples is the Biginelli reaction, which efficiently produces dihydropyrimidinones and related structures.
The Biginelli reaction is an acid-catalyzed cyclocondensation involving an aldehyde, a β-keto ester, and urea (or thiourea). When a substituted benzaldehyde is used, it allows for the incorporation of its specific functionalities into the final heterocyclic product. For instance, benzaldehydes attached to a perfluorooctanesulfonyl group have been utilized as key components in Biginelli reactions to generate dihydropyrimidinone and dihydropyrimidinethione intermediates. beilstein-journals.org These intermediates serve as a platform for further chemical modifications, including cycloadditions and coupling reactions, to create a library of different heterocyclic skeletons. beilstein-journals.orgnih.gov
The efficiency of these syntheses can be enhanced by employing microwave heating and fluorous solid-phase extraction (F-SPE) for purification. beilstein-journals.org The reaction of a substituted benzaldehyde, such as p-perfluorooctanesulfonyl benzaldehyde, with a urea derivative and a β-keto ester like methyl acetoacetate can be catalyzed by Yb(OTf)₃ under microwave irradiation to yield the corresponding dihydropyrimidinone in high yield. beilstein-journals.org
These initial products can then undergo further transformations. For example, dihydropyrimidinethiones produced via the Biginelli reaction can be used in Liebeskind–Srogl coupling reactions with boronic acids to form aryl-substituted dihydropyrimidines. beilstein-journals.org Subsequent Suzuki coupling reactions can then introduce additional diversity, leading to the formation of 2-aryl-6-biaryl substituted dihydropyrimidines. beilstein-journals.org This strategy highlights how the benzaldehyde core is integrated into a more complex heterocyclic framework.
Another approach involves the N-propargylation of aminobenzaldehydes. The resulting intermediates can react with propargylamine to generate benzo[h] rug.nlnih.gov-naphthyridines, demonstrating another route to complex nitrogen-containing heterocyclic systems starting from a benzaldehyde derivative. mdpi.com
Table 1: Synthesis of Dihydropyrimidinone via Microwave-Assisted Biginelli Reaction beilstein-journals.org
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|---|---|
| p-Perfluorooctanesulfonyl benzaldehyde | Methylurea | Methyl acetoacetate | Yb(OTf)₃ | Acetonitrile (B52724), 120 °C, 20 min (Microwave) | Dihydropyrimidinone 4c | 90% |
Strategies for Ortho-Substituted Benzaldehydes
The synthesis of ortho-substituted benzaldehydes, such as this compound, requires specific strategies to control regioselectivity. Key methods include directed ortho-metalation, the use of Weinreb amides, and direct C-H functionalization.
Directed Ortho-Metalation and Formylation
A classic and effective method for introducing a formyl group at the ortho position is through directed ortho-metalation. This involves the deprotonation of a substituted benzene (B151609) ring at the position adjacent to a directing group using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). researchgate.net The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. researchgate.netgoogle.com This process is highly regioselective, making it a powerful tool for synthesizing ortho-substituted benzaldehydes. The reaction is typically carried out at very low temperatures (e.g., below -60°C) to ensure stability of the organolithium intermediate. google.com
One-Pot Reduction/Cross-Coupling of Weinreb Amides
A versatile, one-pot procedure for synthesizing functionalized benzaldehydes involves the reduction of Weinreb amides followed by a cross-coupling reaction. rug.nlacs.orgresearchgate.net This method begins with the reduction of a substituted N-methoxy-N-methylbenzamide (Weinreb amide) using a hydride source like diisobutylaluminium hydride (DIBAL-H). rug.nlnih.gov This reduction forms a stable tetrahedral aluminum hemiaminal intermediate, which effectively protects the latent aldehyde group. rug.nlresearchgate.net
This stable intermediate can then undergo a palladium-catalyzed cross-coupling reaction with various organometallic reagents, such as organolithium compounds. rug.nlacs.org This two-step, one-pot process allows for the synthesis of a wide variety of alkyl and aryl substituted benzaldehydes. rug.nlnih.govresearchgate.net The reaction conditions, including the choice of catalyst and hydride source, can be optimized to achieve high yields. rug.nl For instance, the combination of DIBAL-H for reduction and a Pd(PtBu₃)₂ catalyst for cross-coupling has proven effective. rug.nl A significant challenge with this method can be the steric hindrance from ortho-substituents on the Weinreb amide, which can lower the stability of the aluminum intermediate and reduce the reaction yield. nih.govacs.org
Table 2: One-Pot Synthesis of Substituted Benzaldehydes from Weinreb Amides rug.nlnih.govacs.org
| Weinreb Amide Substrate | Organolithium Reagent | Key Reagents | Yield |
|---|---|---|---|
| N-methoxy-N-methylbenzamide | Phenyllithium | DIBAL-H, Pd(PtBu₃)₂ | 92% |
| N-methoxy-N-methylbenzamide | Methyllithium | DIBAL-H, Pd(PtBu₃)₂ | 70% |
| 3,5-dibromo-N-methoxy-N-methylbenzamide | Phenyllithium | DIBAL-H, Pd(PtBu₃)₂ | 78% |
| N-methoxy-N,2,5-trimethylbenzamide | Phenyllithium | DIBAL-H, Pd(PtBu₃)₂ | Low Yield |
Direct C-H Functionalization
More recent advancements have focused on the direct functionalization of C-H bonds, offering a more atom-economical approach. Palladium-catalyzed ortho C–H hydroxylation of benzaldehydes has been achieved using a transient directing group strategy. acs.org In this method, the aldehyde reacts reversibly with a directing group, such as an amino acid, to form an intermediate that directs the palladium catalyst to the ortho C-H bond. acs.org
The reaction employs a combination of an oxidant, like a fluorine-based electrophile (F⁺ reagent), and an oxygen nucleophile, such as p-toluenesulfonic acid (p-TsOH). acs.org This catalytic system facilitates the cleavage of the C-H bond and the formation of a C-O bond, leading to the ortho-hydroxylated benzaldehyde derivative. This approach avoids the need for pre-functionalized starting materials, representing an efficient pathway to ortho-substituted benzaldehydes. acs.org
Spectroscopic Characterization and Structural Investigations of 2 Diethylamino Benzaldehyde Derivatives
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides profound insights into the molecular vibrations and, consequently, the structural features of chemical compounds.
Fourier Transform Infrared (FT-IR) Spectroscopic Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying functional groups and characterizing the bonding within a molecule. For derivatives of aminobenzaldehyde, FT-IR spectra reveal characteristic absorption bands. For instance, in 4-(dimethylamino)benzaldehyde (B131446) 4-ethylthiosemicarbazone, significant bands are observed that can be assigned to specific molecular vibrations. researchgate.net The stretching vibration of the δ-lactam and carboxylate groups appears at 1733 cm⁻¹ and 1615 cm⁻¹, respectively. The C=S group shows a characteristic band at 1230 cm⁻¹, while the skeletal vibration of the pyranose ring is observed at 1024 cm⁻¹. researchgate.net In a related compound, chitosan (B1678972) modified with 2-aminobenzaldehyde, the FT-IR spectrum shows a band at 1680 cm⁻¹ corresponding to the C=O stretching of the δ-lactam. researchgate.netresearchgate.net
| Functional Group | FT-IR Wavenumber (cm⁻¹) | Compound |
| δ-lactam C=O | 1733 | 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone |
| Carboxylate C=O | 1615 | 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone |
| C=S | 1230 | 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone |
| Pyranose ring | 1024 | 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone |
| δ-lactam C=O | 1680 | Chitosan modified with 2-aminobenzaldehyde |
Raman Spectroscopic Studies of Molecular Properties and Interactions
Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. Studies on p-(dimethylamino)benzaldehyde (DABA) have utilized Raman spectroscopy to understand its molecular properties and interactions, for example, when bound to liver alcohol dehydrogenase. nih.govacs.org By synthesizing isotopically labeled DABA derivatives, researchers can assign specific vibrational modes. nih.gov These studies reveal that many spectral modes are extended, involving both stretching and bending motions of the entire molecule, while a few are localized. nih.gov The binding of DABA to the enzyme results in considerable changes to its normal mode structure. nih.gov Comparative analysis with zinc complexes of DABA in solution shows a striking resemblance in the Raman spectra, suggesting a similar binding mechanism. nih.gov The Raman spectra of various simple aldehydes like formaldehyde (B43269), acetaldehyde, propionaldehyde, and n-butyraldehyde have been analyzed to identify their characteristic vibrational peaks, which aids in their rapid identification. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed structure of organic molecules in solution. ethernet.edu.etcore.ac.uk Both ¹H and ¹³C NMR provide information about the chemical environment of the nuclei.
For 4-(dimethylamino)benzaldehyde, the ¹H NMR spectrum in CDCl₃ shows a singlet for the aldehydic proton at δ 9.73 ppm. rsc.org The aromatic protons appear as doublets at δ 7.73 ppm and δ 6.69 ppm. The six protons of the dimethylamino group give a singlet at δ 3.08 ppm. rsc.org The ¹³C NMR spectrum of the same compound exhibits a signal for the carbonyl carbon at δ 190.4 ppm. rsc.org Other aromatic and methyl carbons are also observed at their characteristic chemical shifts. rsc.org In the case of 4-(diethylamino)benzaldehyde (B91989), the ¹H NMR spectrum shows signals for the ethyl protons, in addition to the aromatic and aldehydic protons. chemicalbook.com
¹H NMR Data for 4-(dimethylamino)benzaldehyde in CDCl₃ rsc.org
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 9.73 | s | 1H | Aldehyde proton |
| 7.73 | d | 2H | Aromatic protons |
| 6.69 | d | 2H | Aromatic protons |
¹³C NMR Data for 4-(dimethylamino)benzaldehyde in CDCl₃ rsc.org
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| 190.4 | C=O |
| 154.4 | Aromatic C-N |
| 132.1 | Aromatic C-H |
| 125.3 | Aromatic C-CHO |
| 111.1 | Aromatic C-H |
The analysis of coupling constants (J values) in high-resolution NMR spectra provides further structural information about the connectivity of atoms. core.ac.uk
X-ray Photoelectron Spectroscopy for Atomic Charge Evaluation
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net It has been employed to evaluate atomic charges on molecules like p-(diethylamino)benzaldehyde diphenylhydrazone (DEH). acs.orgibm.com By analyzing the core-level chemical shifts, it is possible to determine the partial atomic charges. rsc.org This method involves accounting for the effects of the crystal lattice to obtain accurate charge distributions. rsc.org The analysis of both 1s and 2p core-level spectra can provide detailed insights into the interplay between intra-atomic multiplet formation and charge-transfer effects upon core electron excitation. aps.org
Solid-State Structural Analysis and Intermolecular Interactions
The arrangement of molecules in the solid state is crucial for understanding the physical properties of a material. X-ray crystallography and Hirshfeld surface analysis are key techniques in this area.
Hirshfeld Surface Analysis for Crystal Packing and Non-Covalent Interactions
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal. rsc.orgderpharmachemica.com This analysis partitions the crystal space into regions where the electron distribution of a promolecule dominates the procrystal electron density. By mapping properties like d_norm, d_i, and d_e onto the Hirshfeld surface, one can identify and analyze different types of intermolecular contacts.
For a derivative of 4-(dimethylamino)benzaldehyde, Hirshfeld surface analysis revealed that H⋯H (33.6%), N⋯H/H⋯N (17.2%), Cl⋯H/H⋯Cl (14.1%), and C⋯H/H⋯C (14.1%) contacts are the most significant contributors to the crystal packing. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. nih.gov For instance, the reciprocal N⋯H/H⋯N interactions appear as distinct wings in the fingerprint plot. nih.gov In other complex structures, C—H⋯S and C—H⋯π interactions can form two-dimensional sheets, which are further extended into a three-dimensional network by π⋯π stacking interactions. analis.com.my The percentage of different contacts on the Hirshfeld surface can be correlated with physical properties like the melting point. rsc.org
Contribution of Intermolecular Contacts to the Hirshfeld Surface for a 4-(dimethylamino)benzaldehyde Derivative nih.gov
| Contact Type | Contribution (%) |
|---|---|
| H⋯H | 33.6 |
| N⋯H/H⋯N | 17.2 |
| Cl⋯H/H⋯Cl | 14.1 |
Electronic Structure and Photophysical Properties of 2 Diethylamino Benzaldehyde Based Systems
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions
The electronic absorption spectrum of aromatic aldehydes like 2-(Diethylamino)benzaldehyde is primarily characterized by transitions involving the π-electrons of the benzene (B151609) ring and the non-bonding (n) and π-electrons of the carbonyl group. Generally, benzaldehyde (B42025) derivatives display two main absorption bands in the UV region. researchgate.net The first is an intense band at a shorter wavelength corresponding to a π → π* transition of the aromatic system, and the second is a weaker band at a longer wavelength attributed to the n → π* transition of the carbonyl group. researchgate.net
The presence of the diethylamino group (-N(CH2CH3)2) at the ortho position significantly influences the electronic structure. As a strong electron-donating group (auxochrome), it increases the electron density of the aromatic ring, which typically leads to a bathochromic (red) shift of the π → π* transition compared to unsubstituted benzaldehyde. This shift occurs because the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced.
While specific spectral data for this compound is not extensively detailed in the provided search results, data for analogous compounds can provide insight. For instance, 4-(dimethylamino)benzaldehyde (B131446), the para-isomer with slightly different auxochromes, shows a maximum absorbance (λmax) at 356 nm in methanol. researchgate.net The UV spectrum of benzaldehyde in water shows a λmax at 248 nm (π → π* transition) and a weaker band around 283 nm (n → π* transition). researchgate.net It is expected that this compound would exhibit absorption characteristics influenced by these fundamental transitions, modulated by the electronic and steric effects of the ortho-diethylamino substituent.
| Compound | Solvent | λmax (nm) | Transition | Reference |
|---|---|---|---|---|
| Benzaldehyde | Water | 248 | π → π | researchgate.net |
| Benzaldehyde | Water | 283 | n → π | researchgate.net |
| 4-(Dimethylamino)benzaldehyde 4-ethylthiosemicarbazone | Methanol | 356 | Not Specified | researchgate.net |
Fluorescence Spectroscopy: Emission Characteristics and Quantum Yields
The fluorescence properties of aminobenzaldehydes are closely linked to the nature of their excited states. For many such molecules, emission does not occur from the initially excited state but rather from a relaxed, lower-energy excited state, often one with significant charge-transfer character. The efficiency of this emission, measured by the fluorescence quantum yield (ΦF), and the emission wavelength are highly sensitive to the molecular structure and the surrounding environment, particularly solvent polarity. mdpi.com
Molecules with flexible groups like the diethylamino group can undergo structural relaxation in the excited state, leading to the formation of twisted intramolecular charge transfer (TICT) states, which are often weakly emissive or non-emissive, thus quenching fluorescence. mdpi.com The fluorescence quantum yield is a measure of the competition between radiative decay (fluorescence) and non-radiative decay pathways.
Specific fluorescence quantum yields for this compound are not available in the reviewed literature. However, studies on related compounds illustrate the typical behavior. For example, 4-dimethylamino-2-hydroxy-benzaldehyde (DMAHBA) exhibits fluorescence that is highly dependent on the solvent; in nonpolar n-hexane, the emission originates from the keto form's ππ* state, while in polar acetonitrile (B52724), features assigned to a highly polar TICT state are observed. acs.orgnih.gov Similarly, the AIE-active naphthalimide derivative NIBD shows enhanced emission in an aggregated state, a phenomenon driven by the restriction of intramolecular motions that would otherwise lead to non-radiative decay. rsc.org
| Compound | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Observed State | Reference |
|---|---|---|---|---|---|
| 4-dimethylamino-2-hydroxy-benzaldehyde (DMAHBA) | n-hexane | Not Specified | ~380 | Enol form (ππ* state) | acs.orgnih.gov |
| 4-dimethylamino-2-hydroxy-benzaldehyde (DMAHBA) | Acetonitrile | Not Specified | ~400 | Enol form (ππ* state) | acs.orgnih.gov |
Mechanisms of Photophysical Processes
Intramolecular charge transfer (ICT) is a fundamental process in molecules containing electron-donating and electron-accepting groups linked by a π-conjugated system. Upon photoexcitation, an electron is transferred from the donor (the diethylamino group) to the acceptor (the benzaldehyde moiety), creating an excited state with a large dipole moment. mdpi.comdoaj.org This ICT state is often lower in energy than the initially populated locally excited (LE) state, especially in polar solvents which can stabilize the charge separation. researchgate.net
A key phenomenon in flexible molecules like this compound is the potential formation of a Twisted Intramolecular Charge Transfer (TICT) state. hu-berlin.de In the excited state, rotation around the C-N single bond between the phenyl ring and the diethylamino group can lead to a conformation where the two moieties are perpendicular. This twisted geometry promotes full charge separation, but this state is often non-emissive or very weakly emissive, providing a powerful non-radiative decay channel and effectively quenching fluorescence. mdpi.com The dual fluorescence observed in the classic ICT compound 4-(dimethylamino)benzonitrile (B74231) (DMABN) in polar solvents is attributed to the equilibrium between the LE and TICT states. researchgate.net For 4-dimethylamino-2-hydroxy-benzaldehyde, transient absorption spectra in acetonitrile show features assigned to the highly polar TICT state of the enol form. nih.gov
Aggregation-induced emission (AIE) is a photophysical effect where molecules that are non-emissive in solution (as molecularly dissolved species) are induced to emit strongly upon forming aggregates or in the solid state. acs.orgrsc.org This behavior is the opposite of the more common aggregation-caused quenching (ACQ) effect. The primary mechanism responsible for AIE is the Restriction of Intramolecular Motion (RIM). rsc.orgacs.org In solution, flexible molecules can dissipate absorbed energy through non-radiative pathways like intramolecular rotations and vibrations. acs.org In the aggregated state, these motions are physically hindered, which blocks the non-radiative decay channels and opens up the radiative pathway, leading to strong fluorescence. rsc.orgacs.org
While there are no specific reports in the provided sources identifying this compound as an AIE-active compound (AIEgen), the structural motifs are present. The flexible diethylamino group attached to the rigid benzene ring is a classic feature of many AIEgens. The aldehyde group itself has been shown to transform an ACQ system into an AIE-active one by strengthening the RIM process in the aggregated state. rsc.org Therefore, it is conceivable that derivatives of this compound could be designed to exhibit AIE properties, although this has not been experimentally confirmed in the available literature.
Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical reaction where a proton is transferred between a donor and an acceptor group within the same molecule in the excited state. nih.gov This process requires a specific molecular geometry: a pre-existing intramolecular hydrogen bond and a photo-acidic proton donor (like a hydroxyl or amino group) located ortho to a photo-basic proton acceptor (like a carbonyl oxygen or imine nitrogen). nih.govrsc.org The process occurs in a four-step cycle: photoexcitation of the initial form (e.g., enol), ultrafast proton transfer to form an excited tautomer (e.g., keto), fluorescence from the tautomer which is significantly Stokes-shifted, and finally, reverse proton transfer in the ground state. nih.gov
The standard structure of this compound lacks the necessary acidic proton donor (e.g., a hydroxyl group) ortho to the carbonyl group required for the classic ESIPT mechanism. However, studies on the closely related compound 4-(diethylamino)-2-hydroxybenzaldehyde (DEAHB), which does have the required ortho-hydroxyl group, show that it undergoes ESIPT. researchgate.net Interestingly, in DEAHB, the ESIPT process is reported to suppress the ICT process. researchgate.net This highlights that for ESIPT to be a relevant de-excitation pathway, the specific molecular architecture including a labile proton is essential.
Photoinduced Electron Transfer (PET) is a process where an electron is transferred from a donor to an acceptor moiety upon photoexcitation of one of them. almacgroup.com It is a primary mechanism for fluorescence quenching in many molecular sensors. In a typical 'fluorophore-spacer-receptor' system, the diethylamino group can act as the electron donor (receptor) and the benzaldehyde portion could be part of the fluorophore.
In such a system, upon excitation of the fluorophore, the diethylamino group can donate an electron to the photoexcited state, resulting in a charge-separated state and quenching the fluorescence. almacgroup.com This PET pathway can be controlled by external stimuli. For example, if the lone pair of electrons on the nitrogen atom of the diethylamino group is bound, such as by protonation, the PET process is arrested, and fluorescence is restored. almacgroup.com This on/off switching makes PET-based systems useful for sensing applications. While the general principle applies, there are no specific studies in the search results demonstrating a PET process in an integrated system where this compound itself is the key component.
Time-Resolved Fluorescence and Transient Absorption Studies
A thorough review of scientific literature was conducted to gather data on the time-resolved fluorescence and transient absorption studies of this compound. Despite extensive searches for specific experimental data, including fluorescence lifetimes, quantum yields, and transient absorption spectra for this compound, no direct research findings or data tables were available in the public domain at the time of this writing.
Scientific investigation into the photophysical properties of closely related compounds, such as 4-(diethylamino)benzonitrile (B1359947) (DEABN), has been performed using transient absorption spectroscopy. For instance, studies on DEABN in various solvents have been conducted to understand the nonradiative deactivation processes involving intramolecular charge transfer (ICT) and intersystem crossing (ISC). rsc.org These studies utilize techniques like nanosecond time-resolved resonance Raman (TR³) spectroscopy to probe the structure of the triplet state. rsc.org
However, the specific excited-state dynamics, including fluorescence decay profiles and the characteristic lifetimes of excited species for this compound, remain uncharacterized in the available literature. The ortho-substitution of the diethylamino group is expected to introduce unique steric and electronic effects compared to its meta- and para-isomers, which would significantly influence its photophysical behavior. These effects can alter the energy levels of the excited states, the efficiency of radiative and non-radiative decay pathways, and the potential for processes like twisted intramolecular charge transfer (TICT).
Without experimental data from time-resolved spectroscopic studies on this compound, a detailed analysis of its excited-state behavior, including the generation of data tables for fluorescence lifetimes and transient absorption characteristics, cannot be provided at this time. Further experimental research is required to elucidate the specific photophysical pathways and dynamics of this particular molecule.
Computational and Theoretical Chemistry of 2 Diethylamino Benzaldehyde
Density Functional Theory (DFT) and Ab-initio Calculations for Molecular Geometry and Stability
Density Functional Theory (DFT) and ab-initio methods are powerful computational tools used to predict the molecular geometry and stability of chemical compounds. For 2-(Diethylamino)benzaldehyde, these calculations provide detailed information about bond lengths, bond angles, and dihedral angles, which are crucial for understanding its three-dimensional structure.
Theoretical calculations, often performed using basis sets like 6-311++G(d,p), can determine the optimized geometry of the molecule. researchgate.net For similar aromatic aldehydes, DFT calculations have shown good agreement with experimental data obtained from X-ray crystallography. researchgate.netresearchgate.net For instance, the calculated bond lengths for C-C bonds in the benzene (B151609) ring and C-N bonds are generally consistent with experimental values for related structures. researchgate.net The stability of the molecule is also assessed through these calculations, with the optimized geometry representing the lowest energy conformation.
Table 1: Selected Theoretical and Experimental Bond Parameters for Similar Aromatic Aldehydes
| Parameter | Theoretical (DFT/B3LYP) | Experimental (X-ray) |
| C-C (ring) bond lengths (Å) | 1.38 - 1.40 | 1.37 - 1.41 |
| C-N bond length (Å) | ~1.38 | ~1.37 |
| C=O bond length (Å) | ~1.22 | ~1.21 |
| C-N-C bond angle (°) | ~118 | ~117 |
Note: The data presented is a general representation for similar aromatic aldehydes and may not be specific to this compound due to a lack of directly available data.
Electronic Structure Analysis
The electronic structure of this compound dictates its chemical behavior, including its reactivity and spectroscopic properties. Computational methods provide a detailed picture of the electron distribution and energy levels within the molecule.
HOMO-LUMO Energy Gaps and Molecular Orbital Contributions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netedu.krd
For molecules with electron-donating groups like the diethylamino group attached to an aromatic system, a reduction in the HOMO-LUMO gap is often observed compared to the unsubstituted aromatic core. nih.gov This is primarily due to the elevation of the HOMO energy level, which becomes delocalized from the aromatic ring to the substituent. nih.gov In a related compound, N-(p-diethylaminobenzylidene)p-nitroaniline, DFT calculations revealed a HOMO-LUMO gap of 2.94 eV, indicating its potential for use in photovoltaic devices. nih.gov The HOMO and LUMO orbitals in such compounds are typically located around the aromatic rings. physchemres.org
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a localized picture of chemical bonding. q-chem.com It examines interactions between filled (donor) and empty (acceptor) orbitals to understand charge transfer and hyperconjugative interactions that contribute to molecular stability. uni-muenchen.deresearchgate.net A larger stabilization energy (E(2)) indicates a stronger interaction between electron donors and acceptors. researchgate.netmaterialsciencejournal.org
In molecules containing amino groups and carbonyl groups, significant intramolecular charge transfer occurs. materialsciencejournal.org NBO analysis can quantify the delocalization of electron density, for example, from the lone pair of the nitrogen atom to the antibonding orbitals of the aromatic ring and the carbonyl group. materialsciencejournal.org These interactions, such as n → π* and π → π* transitions, play a crucial role in stabilizing the molecule. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution in a molecule. researchgate.net They are useful for predicting the sites of electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red and yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue and green) are susceptible to nucleophilic attack. researchgate.net
For aromatic aldehydes, the oxygen atom of the carbonyl group is typically a region of high negative potential, making it a site for electrophilic attack. researchgate.net The aromatic ring and the nitrogen atom of the amino group also show distinct electrostatic potentials that influence the molecule's reactivity and intermolecular interactions. researchgate.net
Theoretical Studies of Reaction Pathways and Energy Surfaces
Computational chemistry can be used to model chemical reactions, providing insights into reaction mechanisms, transition states, and energy barriers. For this compound and related compounds, theoretical studies can elucidate the pathways of various reactions.
For example, the synthesis of derivatives of 4-(Diethylamino)benzaldehyde (B91989) has been studied, where the presence of the aldehyde group facilitates nucleophilic substitution reactions. nih.govacs.org Quantum chemical calculations can be employed to investigate the energy profiles of such reactions, helping to understand the role of catalysts and reaction conditions. In the study of multicomponent reactions involving similar benzaldehydes, computational methods have been used to screen catalysts and rationalize the formation of different products. rsc.org Theoretical studies on the pyrolysis and oxidation of diethylamine, a related compound, have also been conducted to understand its decomposition pathways. researchgate.net
Solvation Effects on Spectroscopic and Photophysical Properties
The surrounding solvent can significantly influence the spectroscopic and photophysical properties of a molecule. Computational models can simulate these solvent effects, providing a deeper understanding of solvatochromism—the change in color of a substance when dissolved in different solvents.
For molecules with intramolecular charge transfer characteristics, such as those containing a donor (diethylamino group) and an acceptor (aldehyde group), an increase in solvent polarity often leads to a red shift (a shift to longer wavelengths) in the fluorescence emission spectrum. kau.edu.sarsc.org This is due to the stabilization of the more polar excited state in polar solvents. nih.gov Theoretical calculations using continuum solvation models can predict these shifts and help to understand the nature of solute-solvent interactions. nih.gov These studies can also correlate properties like fluorescence quantum yield and lifetime with solvent parameters. rsc.org
Applications in Chemical Sensing and Molecular Recognition
Development of Fluorescent Chemosensors for Ion Detection
Searches of scientific databases and chemical literature did not yield specific studies where 2-(Diethylamino)benzaldehyde was used as the primary component for creating fluorescent chemosensors for the detection of metal ions such as Zn²⁺, Cu²⁺, Al³⁺, Hg²⁺, Pb²⁺, or Mg²⁺. While the development of fluorescent chemosensors for these ions is a robust field of study, research has focused on other molecular structures. For instance, derivatives of salicylaldehyde (B1680747), such as 4-(diethylamino)salicylaldehyde, have been utilized to construct probes for ions like Hg²⁺. However, direct application of the this compound scaffold for this purpose is not documented in the available literature.
There is no specific information available in the reviewed literature on the use of this compound for the development of chemosensors for anion recognition of fluoride (B91410) (F⁻) or cyanide (CN⁻). The design of anion sensors often involves receptors capable of hydrogen bonding, such as ureas and thioureas, integrated with a fluorophore. The molecular structure of this compound does not inherently feature these common anion-binding motifs, and no modifications of this compound for such purposes have been reported.
Advanced Chemosensor Design Principles
The development of chemosensors based on this compound and related scaffolds has evolved significantly, moving beyond simple intensity-based measurements. Advanced design principles are now employed to create more robust, reliable, and sensitive detection systems. These principles focus on minimizing background interference and enhancing the clarity of the analytical signal. Key strategies include ratiometric sensing, which provides a built-in correction for environmental variables, and turn-on/turn-off fluorescence mechanisms, which offer a high-contrast signal change upon analyte detection. Furthermore, these sophisticated sensing strategies are increasingly being integrated into portable and wearable devices for real-time, on-site analysis.
Ratiometric Sensing Strategies
Ratiometric fluorescence sensing is a powerful technique that measures the ratio of emission intensities at two different wavelengths. This approach offers significant advantages over traditional single-intensity measurements by providing an internal self-calibration. This built-in correction can effectively minimize inaccuracies caused by fluctuations in excitation light intensity, variations in probe concentration, and environmental factors.
In a typical ratiometric system, the binding of an analyte to the sensor molecule induces a change in the fluorophore's properties, leading to a shift in the emission spectrum. This can manifest as either the appearance of a new emission band or a shift of the existing one, allowing for the measurement of intensity changes at two distinct wavelengths.
For instance, a dual-function fluorescent probe, 2-(1H-Benzimidazol-2-yl)Aniline (BMA), demonstrates a ratiometric response to phosgene (B1210022). nih.gov Upon reaction with phosgene, the emission spectrum of BMA shifts from 416 nm to 480 nm, allowing for the ratiometric detection of this toxic gas. nih.gov Another example is a chemosensor designed for detecting zinc ions, which achieves ratiometric sensing through the displacement of cadmium ions from a complex, leading to a quantifiable change in the fluorescence ratio. nih.gov A benzaldehyde-indole fused chromophore-based probe was also developed for the dual detection of cyanide and hypochlorite, exhibiting ratiometric and colorimetric changes upon interaction with the analytes. researchgate.net
Table 1: Examples of Ratiometric Chemosensor Strategies
| Probe/Sensor System | Analyte(s) | Mechanism | Observed Ratiometric Change | Reference |
| 2-(1H-Benzimidazol-2-yl)Aniline (BMA) | Phosgene | Not specified | Shift in fluorescence emission from 416 nm to 480 nm | nih.gov |
| [4-methyl-2,6-bis-(pyridin-2-yl-hydrazonomethyl)-phenol] (1) with Cd(II) | Zn(II) | Displacement of Cd(II) by Zn(II) | Formation of a more stable sensor-Zn(II) complex over the sensor-Cd(II) complex | nih.gov |
| Benzaldehyde-indole fused chromophore (HHTB) | Cyanide (CN⁻) and Hypochlorite (ClO⁻) | Nucleophilic attack by CN⁻ and oxidation by ClO⁻ | Ratiometric and colorimetric absorbance variation | researchgate.net |
Turn-on/Turn-off Fluorescence Mechanisms
Turn-on and turn-off fluorescence mechanisms are among the most effective strategies for designing high-contrast chemosensors. These systems are designed to be in a "dark" or minimally fluorescent state (turn-off) that becomes highly fluorescent (turn-on) in the presence of an analyte, or vice-versa.
Turn-off (Fluorescence Quenching) In a turn-off sensor, the inherent fluorescence of the probe is diminished or "quenched" upon interaction with the analyte. This quenching can occur through various mechanisms, including photoinduced electron transfer (PeT), fluorescence resonance energy transfer (FRET), or the formation of a non-fluorescent complex. For example, the fluorescence of phenanthrene (B1679779) has been shown to be quenched by a series of aldehydes, including 4-(dimethylamino)benzaldehyde (B131446), in a micellar system. nih.gov The extent of this quenching, described by the Stern-Volmer equation, allows for the quantification of the aldehyde. nih.gov
Turn-on (Fluorescence Enhancement) Conversely, turn-on sensors are designed to be non-fluorescent or weakly fluorescent in their free state. The interaction with a specific analyte triggers a chemical reaction or conformational change that "switches on" the fluorescence. This approach is often preferred as it produces a positive signal against a dark background, leading to higher sensitivity.
A common strategy for achieving a turn-on response is the inhibition of a PeT process. nih.govmdpi.com In the absence of the analyte, the fluorescence is quenched by an electron-donating group. Binding of the analyte to this group suppresses the PeT process, restoring the probe's fluorescence. nih.govmdpi.com For example, a chemosensor for Zn(II) ions based on a derivative of 2,6-diformyl-p-cresol exhibits a 14-fold increase in fluorescence quantum yield upon binding to zinc. nih.gov This enhancement is attributed to the suppression of an intramolecular PeT mechanism. nih.gov Similarly, the conversion of a weakly fluorescent amine to a highly fluorescent imine by reaction with an aldehyde can block the PeT process, resulting in a significant "turn-on" signal. mdpi.com
Table 2: Comparison of Turn-on and Turn-off Fluorescence Mechanisms
| Mechanism | Principle | Example System | Analyte | Observed Effect | Reference |
| Turn-off | Fluorescence is quenched upon analyte binding. | Phenanthrene | Aldehydes (e.g., 4-(dimethylamino)benzaldehyde) | Decrease in fluorescence intensity. | nih.gov |
| Turn-off | A dual-function fluorescent probe. | Nitrite (B80452) | Decrease in fluorescence intensity at 485 nm. | nih.gov | |
| Turn-on | Analyte binding or reaction restores fluorescence by inhibiting a quenching pathway (e.g., PeT). | [4-methyl-2,6-bis-(pyridin-2-yl-hydrazonomethyl)-phenol] (1) | Zn(II) | Over 14-fold enhancement of fluorescence quantum yield. | nih.gov |
| Turn-on | Conversion of a non-fluorescent amine to a fluorescent imine. | Boron Dipyrromethene (BDP) amine | Aldehydes | Large increase in fluorescence. | mdpi.com |
Portable and Wearable Sensor Development
A major goal in modern sensor science is the development of portable and wearable devices that allow for in-situ and continuous monitoring of target analytes. The high sensitivity and selectivity of fluorescence-based chemosensors make them excellent candidates for integration into such platforms.
Portable Sensors For rapid, on-the-spot analysis, fluorescent probes can be incorporated into portable formats like test strips or thin-layer chromatography (TLC) plates. These devices are cost-effective, easy to use, and provide qualitative or semi-quantitative results without the need for sophisticated laboratory equipment. A notable example involves a fluorescent probe for phosgene and nitrite, which was successfully loaded onto TLC plates and paper-based test strips. nih.gov These portable sensors enabled the visual detection of gaseous phosgene and nitrite in solution under a UV lamp, demonstrating their utility for field applications. nih.gov
Wearable Sensors The development of wearable sensors represents a significant leap forward, allowing for the continuous and non-invasive monitoring of personal exposure to environmental pollutants or physiological markers. While many wearable sensors utilize electrochemical detection, the principles of analyte-specific reactions are shared. For instance, a wearable Internet of Things (IoT) sensor has been developed to monitor an individual's exposure to aldehydes, which are known airway irritants and potential triggers for asthma. nih.govresearchgate.net This wrist-watch-like device can measure formaldehyde (B43269) levels as low as 30 ppb and operate continuously for over a week. nih.govresearchgate.net The data is wirelessly transmitted to a smartphone and a cloud-based system for analysis, providing a powerful tool for pediatric asthma research and management. nih.gov The development of such technologies, including the use of 2D materials like graphene in flexible sensors, is paving the way for the next generation of wearable health monitoring devices. nih.gov
Table 3: Examples of Portable and Wearable Sensor Systems
| Sensor Type | Target Analyte(s) | Sensing Principle/Platform | Key Features | Reference |
| Portable | Phosgene (gas), Nitrite (solution) | Fluorescent probe (BMA) loaded on TLC plates and test strips | Rapid response, high selectivity, visual detection under UV light. | nih.gov |
| Wearable | Aldehydes (e.g., Formaldehyde) | Electrochemical fuel cell in a wrist-watch form factor | Continuous monitoring, low detection limit (30 ppb), IoT connectivity. | nih.govresearchgate.net |
Interactions with Biological Systems and Biochemical Applications
Investigation of Aldehyde Dehydrogenase (ALDH) Inhibition Profile
Aldehyde dehydrogenases (ALDHs) are a group of enzymes responsible for oxidizing aldehydes to carboxylic acids, playing a critical role in detoxification and cellular homeostasis. nih.gov Certain ALDH isoforms are overexpressed in various cancers and are considered markers for cancer stem cells (CSCs), making them an attractive therapeutic target. nih.govnih.gov 4-(Diethylamino)benzaldehyde (B91989) (DEAB), a well-known pan-inhibitor of ALDH, serves as a foundational scaffold for developing more selective and potent inhibitors. researchgate.netnih.govacs.org
The development of ALDH inhibitors with selectivity for specific isoforms is a key goal in cancer therapy to target tumor cells while minimizing effects on normal cells. nih.gov While 4-(diethylamino)benzaldehyde (DEAB) is a known pan-inhibitor, it shows limited selectivity among the various ALDH isoforms. researchgate.net It acts as a substrate for ALDH1A1 and exhibits high selectivity for both ALDH1A1 and ALDH3A1. nih.gov
Research has focused on modifying the DEAB scaffold to achieve greater isoform specificity. researchgate.net Studies have successfully developed analogues with increased selectivity and potency. For instance, modifications to the DEAB structure have yielded compounds that show potent inhibitory activity against ALDH1A3 and ALDH3A1. acs.org Specifically, certain benzyloxybenzaldehyde derivatives have been identified as highly potent and selective inhibitors of ALDH1A3, an isoform strongly implicated in the poor prognosis of several cancers. nih.gov
Conversely, other research efforts have identified a highly selective inhibitor for ALDH3A1, known as CB7, which showed no inhibitory activity against ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, or ALDH2 at concentrations up to 250 μM. acs.orgiu.edu This highlights the potential to create highly specific inhibitors by moving beyond the benzaldehyde (B42025) scaffold.
Table 1: Selectivity of Various Inhibitors against ALDH Isoforms This table is for illustrative purposes and synthesizes data from multiple sources. Specific IC50 values can vary based on experimental conditions.
| Compound/Scaffold | Target Isoform(s) | Reported Selectivity Profile | Reference |
|---|---|---|---|
| 4-(Diethylamino)benzaldehyde (DEAB) | Pan-ALDH | Pan-inhibitor with high selectivity for ALDH1A1 and ALDH3A1, but generally low isoform specificity. nih.govresearchgate.net | nih.govresearchgate.net |
| DEAB Analogue 14 | ALDH1A3 | Potent inhibitor of ALDH1A3 with an IC50 of 0.63 µM. Also inhibits ALDH1A1 and ALDH3A1. acs.org | acs.org |
| DEAB Analogue 18 | ALDH3A1 | Potent inhibitor of ALDH3A1. acs.org | acs.org |
| Benzyloxybenzaldehyde (ABMM-15) | ALDH1A3 | Highly potent and selective for ALDH1A3 with an IC50 of 0.23 µM. nih.gov | nih.gov |
| Benzimidazole (CB7) | ALDH3A1 | Highly selective for ALDH3A1 (IC50 of 0.2 µM); no inhibition of ALDH1A1, 1A2, 1A3, 1B1, or ALDH2. acs.orgiu.edu | acs.orgiu.edu |
The inhibitory mechanism of benzaldehyde derivatives against ALDH often involves interaction with the enzyme's active site. The aldehyde group can form a covalent bond with the catalytic cysteine residue, leading to enzyme inactivation. researchgate.net For instance, diethylaminobenzaldehyde is known to be a covalent, irreversible inactivator of the ALDH7A1 isoform. nih.gov
Kinetic studies provide further insight into the mode of inhibition. For ALDH3A1, the selective inhibitor CB7 demonstrates a competitive mode of inhibition with respect to the aldehyde substrate and a noncompetitive mode concerning the NADP+ cofactor. acs.orgiu.edu This suggests that the inhibitor binds directly to the aldehyde-binding pocket. acs.orgiu.edu In contrast, some psoralen (B192213) and coumarin (B35378) derivatives show non-competitive or mixed-type inhibition towards the substrate, which could be due to binding at a site other than the active site or by preventing the productive binding of the NAD(P)+ cofactor. nih.gov The powerful electron-withdrawing properties of certain substituents, like in chloral, are thought to impair the hydride transfer step of the catalytic mechanism. nih.gov
Modulation of Cellular Processes by Derivatives
Derivatives of 2-(Diethylamino)benzaldehyde have demonstrated significant effects on key cellular processes, particularly those related to cancer progression.
By inhibiting ALDH, these compounds can disrupt critical cellular functions, leading to reduced cancer cell growth and survival. nih.gov Several analogues of 4-(Diethylamino)benzaldehyde have shown greater cytotoxicity against prostate cancer cell lines than the parent compound, DEAB. acs.org For example, DEAB was found to reduce ALDH activity, inhibit proliferation, and decrease the viability of pancreatic cancer cell lines. sigmaaldrich.com The anti-cancer effect of DEAB in this context was associated with the upregulation of the pro-apoptotic protein Bax. sigmaaldrich.com
Furthermore, combining selective ALDH1A3 inhibitors with conventional chemotherapy, such as doxorubicin, has resulted in a significant increase in the cytotoxic effect on breast cancer cell lines. researchgate.net This indicates that inhibiting ALDH can sensitize cancer cells to other therapeutic agents. nih.gov
Table 2: Antiproliferative Activity of Selected Benzaldehyde Derivatives This table is for illustrative purposes. IC50 values are highly dependent on the cell line and assay conditions.
| Compound | Cancer Cell Line | Effect | Reported IC50 | Reference |
|---|---|---|---|---|
| DEAB Analogue 14 | PC-3 (Prostate) | Antiproliferative | 47 µM | acs.org |
| DEAB Analogue 14 | DU145 (Prostate) | Antiproliferative | 61 µM | acs.org |
| DEAB | Pancreatic Cancer Cells | Decreased cell viability, induced apoptosis | Not Specified | sigmaaldrich.com |
| Schiff base 40 (4-N,N-diethylamino-2-hydroxy-substituted) | HL-60 (Leukemia) | Strong antiproliferative activity | 1.1–4.4 μM | nih.gov |
ALDH activity is a hallmark of cancer stem cells (CSCs), a subpopulation of tumor cells believed to drive tumor initiation, metastasis, and resistance to therapy. nih.govresearchgate.net Targeting ALDH is therefore a promising strategy to eliminate CSCs. nih.gov 4-(Diethylamino)benzaldehyde (DEAB) is a key component in the Aldefluor™ assay, which is used to identify and isolate CSCs based on their high ALDH activity. nih.gov
Inhibition of ALDH by DEAB and its derivatives can suppress the CSC phenotype. nih.gov For instance, DEAB has been shown to effectively inhibit the proliferation of spheroids derived from patient endometrial CSCs. nih.gov By targeting ALDH, these compounds can disrupt the retinoic acid signaling pathway, which is essential for maintaining stemness, and can also increase oxidative stress within the CSCs, leading to their elimination. nih.gov Some novel aminodihydroquinoline analogs have been shown to selectively eliminate CSC marker-positive cells in glioblastoma and colon cancer cell lines. researchgate.net
General Bioactivity of Schiff Base Derivatives
Schiff bases, formed by the condensation reaction of an aldehyde with a primary amine, are an important class of compounds with a broad spectrum of biological activities. nih.govnih.gov Derivatives of this compound are no exception. The introduction of the azomethine (C=N) group can enhance the biological profile of the parent aldehyde. nih.gov
Schiff base derivatives have been reported to exhibit a wide range of pharmacological effects, including:
Anticancer Activity : Many Schiff bases derived from substituted benzaldehydes show potent anticancer and antitumor activities. researchgate.netresearchgate.net For example, a Schiff base derived from 4-N,N-diethylamino-2-hydroxy benzaldehyde displayed strong antiproliferative effects against several cancer cell lines. nih.gov The anticancer activity can be influenced by substituents on the Schiff base, with electron-withdrawing groups sometimes enhancing the effect. researchgate.net Metal complexes of these Schiff bases can also exhibit greater cytotoxicity than the ligands alone, potentially due to increased cellular uptake. researchgate.net
Antimicrobial Activity : Various Schiff bases have demonstrated antibacterial and antifungal properties. researchgate.netresearchgate.net
Antioxidant Activity : The structural features of Schiff bases can also impart antioxidant capabilities. researchgate.net
The versatility of the Schiff base synthesis allows for the creation of a large library of compounds from this compound, each with potentially unique and potent biological activities. nih.gov
Biological Imaging Applications
The this compound scaffold is a cornerstone in the synthesis of advanced fluorescent probes for biological imaging. The diethylamino group typically serves as an effective electron donor in donor-pi-acceptor (D-π-A) type fluorophores, which are known for their sensitivity to the local environment and bright fluorescence. The aldehyde group provides a convenient chemical handle for further reactions, allowing for the construction of complex probes that can target specific analytes or subcellular compartments.
Fluorescent probes derived from this compound and its analogues are widely used for live cell imaging due to their good cell permeability and ability to function within the complex cellular milieu. These small-molecule probes offer advantages over traditional antibody or fluorescent protein methods, enabling the visualization of dynamic processes in real-time.
Scientists have developed probes for a variety of intracellular targets and analytes, including nitric oxide surrogates and aliphatic aldehydes. For example, probes have been designed that undergo specific chemical reactions, such as the 2-aza-Cope rearrangement, upon encountering their target, leading to a "turn-on" fluorescence signal that allows for highly sensitive detection. nih.gov The photophysical properties of these probes, such as large Stokes shifts and high quantum yields, are critical for effective imaging and are often tuned by modifying the molecular structure built upon the aminobenzaldehyde core.
Mitochondria are crucial organelles involved in cellular metabolism and signaling, making them an important target for biological imaging. The development of fluorescent probes that specifically accumulate in mitochondria is essential for studying their function and role in disease. Several strategies have been employed to direct probes to this organelle, often involving the incorporation of a lipophilic cation, such as a triphenylphosphonium group, into the probe's structure.
Probes built from aminobenzaldehyde precursors have been successfully targeted to mitochondria to visualize various analytes and physiological parameters, including formaldehyde (B43269), sulfur dioxide, and viscosity. researchgate.netnih.govacs.org These probes enable researchers to monitor fluctuations in the mitochondrial environment with high spatial resolution. For instance, ratiometric and two-photon fluorescent probes have been developed that allow for quantitative imaging deep within tissues and can detect changes in mitochondrial analyte levels induced by genetic or pharmacological means. acs.org
Table 2: Examples of Mitochondrial-Targeted Probes Derived from Aminobenzaldehyde Scaffolds
| Probe Name/Type | Target Analyte/Parameter | Emission Wavelength | Application |
| DHX-2 | Sulfur Dioxide (SO2) | 748 nm | In situ imaging of SO2 in mitochondria of cells and mice. researchgate.net |
| ES Probe | Viscosity and Sulfite (B76179) | Red emission (viscosity) | Detection of viscosity upregulation in inflammation models. nih.gov |
| MitoRFAP-2 | Formaldehyde (FA) | Ratiometric | Monitoring mitochondrial FA pools in breast cancer cell lines. acs.org |
| MT-FA | Formaldehyde (FA) | Not specified | Two-photon imaging of FA in mitochondria of living cells and tissues. |
| XTAP–Bn | Hypochlorite (ClO⁻) and Viscosity | 558 nm (ClO⁻), 765 nm (viscosity) | Dual sensing in mitochondria of living cells and zebrafish. |
The application of fluorescent probes extends from single cells to whole organisms through in vivo optical imaging. This non-invasive technique allows for the longitudinal monitoring of biological processes, disease progression, and treatment responses in living animals, such as mice and zebrafish.
Probes derived from the this compound framework have been successfully used for in vivo imaging. For example, probes have been developed to detect sulfur dioxide in mice and to simultaneously image viscosity and sulfite in zebrafish inflammation models. researchgate.netnih.gov A significant challenge in in vivo imaging is the limited penetration of light through tissue. To overcome this, researchers often design probes that excite and emit in the near-infrared (NIR) window (700–900 nm), where tissue absorption and scattering are minimized. The development of two-photon probes, which are excited by lower-energy photons, also enables deeper tissue imaging with higher resolution. These advanced imaging tools are critical for studying diseases in complex living systems.
Coordination Chemistry and Metal Complex Formation
Synthesis and Characterization of Metal Complexes
Metal complexes of 2-(diethylamino)benzaldehyde are typically synthesized through the reaction of the aldehyde with a corresponding metal salt in a suitable solvent. yu.edu.josbmu.ac.ir Often, the aldehyde is first converted into a Schiff base by condensation with an amine. yu.edu.josbmu.ac.irnih.govjournalajacr.commdpi.com This Schiff base ligand is then reacted with metal salts, such as those of copper(II), nickel(II), zinc(II), cobalt(II), and cadmium(II), to form the desired complexes. sbmu.ac.irjournalajacr.comresearchgate.net The synthesis is often carried out in an ethanolic medium, and the resulting complexes can be isolated as colored solids. yu.edu.josbmu.ac.ir
The characterization of these complexes is achieved through a variety of analytical and spectroscopic techniques. Elemental analysis is used to determine the stoichiometry of the metal-to-ligand ratio, which is often found to be 1:2. yu.edu.jo Techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy are employed to elucidate the structure and bonding within the complexes. nih.govekb.egekb.eg X-ray crystallography provides definitive information about the molecular structure and coordination geometry of the complexes in the solid state. researchgate.netresearchgate.netweizmann.ac.il Additionally, magnetic susceptibility measurements and molar conductance data provide insights into the electronic properties and electrolytic nature of the complexes, respectively. yu.edu.josbmu.ac.irjournalajacr.com
| Technique | Information Obtained | References |
|---|---|---|
| Elemental Analysis | Stoichiometry (Metal:Ligand ratio) | yu.edu.jo |
| FTIR Spectroscopy | Identification of functional groups and coordination sites | nih.govekb.egekb.eg |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and chemical environment of atoms | ekb.egekb.eg |
| UV-Vis Spectroscopy | Electronic transitions and coordination geometry | nih.govekb.eg |
| X-ray Crystallography | Precise molecular structure and bond parameters | researchgate.netresearchgate.netweizmann.ac.il |
| Magnetic Susceptibility | Electronic structure and spin state of the metal ion | yu.edu.josbmu.ac.irjournalajacr.com |
| Molar Conductance | Electrolytic nature of the complexes in solution | yu.edu.josbmu.ac.irjournalajacr.com |
Ligand Binding Modes and Coordination Geometries
Derivatives of this compound, particularly Schiff bases, can act as versatile ligands, exhibiting various binding modes. They can coordinate to metal ions as bidentate or tridentate ligands. yu.edu.joresearchgate.net For instance, a Schiff base derived from 4-(N,N-dimethylamino)benzaldehyde and 2-aminobenzoic acid acts as a monoanionic bidentate ligand, coordinating through the azomethine nitrogen and a carboxylate oxygen. yu.edu.jo In other cases, Schiff bases derived from salicylaldehyde (B1680747) derivatives coordinate through the deprotonated phenolic oxygen and the imine nitrogen. researchgate.net
The coordination of these ligands to metal centers results in a variety of coordination geometries. Four-coordinate complexes often adopt a distorted square planar or tetrahedral geometry. yu.edu.josbmu.ac.irjournalajacr.comresearchgate.net Five-coordinate complexes can exhibit a square pyramidal geometry, while six-coordinate complexes typically have an octahedral geometry. figshare.comresearchgate.netmdpi.com The specific geometry is influenced by factors such as the nature of the metal ion, the steric and electronic properties of the ligand, and the presence of other coordinating species like solvent molecules or counter-ions. researchgate.netbohrium.com For example, copper(II) complexes with Schiff base ligands derived from benzaldehyde (B42025) derivatives have been reported to adopt square planar geometries, while cadmium(II) complexes with similar ligands are tetrahedral. journalajacr.comresearchgate.net
Spectroscopic Analysis of Metal-Ligand Interactions
Spectroscopic techniques are invaluable for probing the interactions between the metal center and the this compound-derived ligands.
FTIR Spectroscopy: Infrared spectroscopy is instrumental in identifying the coordination sites of the ligand. A shift in the stretching frequency of the C=N (azomethine) group to a lower wavenumber upon complexation indicates the coordination of the imine nitrogen to the metal ion. nih.gov Similarly, changes in the vibrational frequencies of phenolic C-O or carboxylic C=O groups suggest their involvement in bonding with the metal. yu.edu.jonih.gov The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds. nih.gov
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the coordination environment around the metal ion. The spectra typically show bands corresponding to intra-ligand π-π* and n-π* transitions, as well as d-d transitions and metal-to-ligand charge transfer (MLCT) bands. sbmu.ac.irnih.gov The position and intensity of these bands are characteristic of the coordination geometry. For instance, the d-d transition bands for Cu(II) complexes can suggest a square planar geometry. sbmu.ac.ir
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of these complexes in solution. The chemical shifts of protons and carbons in the ligand are altered upon coordination to a metal ion. For example, the downfield shift of the azomethine proton signal in the ¹H NMR spectrum confirms its coordination to the metal center. ekb.eg
Luminescent Properties of Coordination Complexes
The formation of a metal complex can sometimes lead to an enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF). mdpi.com This effect is often observed in complexes of d¹⁰ metal ions like Zn(II) and Cd(II), where the rigid chelation to the metal ion reduces non-radiative decay pathways, leading to increased emission intensity. mdpi.com The emission wavelength can also be tuned by modifying the ligand structure or the metal ion. For example, some rhenium(I) and iridium(III) complexes exhibit tunable emission from the blue to the near-infrared region. nih.gov The luminescent properties of these complexes make them promising candidates for applications in bioimaging and as photoactive materials. ekb.egnih.govnih.govresearchgate.net
Applications in Catalysis and Materials Science
Metal complexes of this compound and its derivatives have shown potential in various applications, particularly in catalysis and materials science.
In catalysis, these complexes, especially those involving Schiff base ligands, have been investigated as catalysts for various organic reactions. mdpi.comnih.gov For example, copper(II) Schiff base complexes have demonstrated remarkable catalytic activity in Claisen-Schmidt condensation reactions for the synthesis of chalcones, with high yields. mdpi.com Nickel(II) and zinc(II) complexes have also been shown to be effective catalysts for the Henry reaction, which is a crucial C-C bond-forming reaction. nih.gov The catalytic activity is often attributed to the ability of the metal center to activate the substrates.
Applications in Advanced Materials and Optoelectronics
Components in Organic Photoconductors
No studies were found that describe the use of 2-(Diethylamino)benzaldehyde as a component in organic photoconductors. Research in this area, particularly concerning dialkylaminobenzaldehyde derivatives, has predominantly focused on its isomer, 4-(Diethylamino)benzaldehyde (B91989) (p-DEAB), and its derivatives, such as p-(Diethylamino)benzaldehyde diphenylhydrazone. These materials have been investigated for their role in the charge-transport layer of organic layered photoconductors, but similar applications for the 2-isomer are not documented in available literature.
Precursors for Dyes and Pigments
While aromatic aldehydes, including various substituted benzaldehydes, are common precursors in the synthesis of a wide range of dyes and pigments, no specific examples of dyes or pigments derived directly from this compound could be located in the reviewed literature. The synthesis of dyes using related compounds, such as 2-Methyl-4-(N,N-diethylamino)benzaldehyde and 4-(Diethylamino)-2-hydroxybenzaldehyde, has been reported, but research detailing the use of this compound itself as a dye precursor is absent.
Integration into Electronic Materials and Polymer Systems
There is no available research indicating that this compound has been integrated into electronic materials or polymer systems. The development of photoactive polymers and other electronic materials often utilizes monomers with specific electronic and structural properties. While its isomer, 4-(Diethylamino)benzaldehyde, has been explored for creating photoactive polymers for applications like solar cells, similar research and development involving the this compound isomer have not been published.
Development of BODIPY-based Nanoparticles for Fluorescence Imaging and Photothermal Applications
The synthesis of BODIPY (boron-dipyrromethene) dyes typically involves the condensation of an aldehyde with pyrrole (B145914) derivatives. In principle, this compound could serve as the aldehyde precursor in this reaction. However, a comprehensive search of scientific papers and chemical databases yielded no instances where this specific compound was used for the synthesis of BODIPY dyes or subsequent BODIPY-based nanoparticles for imaging or photothermal applications. The existing body of research describes the use of various other aromatic and aliphatic aldehydes for the creation of the BODIPY core structure.
Future Research Directions and Emerging Paradigms for 2 Diethylamino Benzaldehyde
Development of Advanced Multi-Functional Probes and Sensors
The development of fluorescent probes for detecting specific analytes in biological and environmental systems is a rapidly advancing field. The inherent photophysical properties of aromatic amines and aldehydes make the 2-(diethylamino)benzaldehyde scaffold an attractive, yet underutilized, platform for creating novel sensors. The ortho-positioning of the electron-donating diethylamino group and the electron-withdrawing aldehyde group can lead to unique intramolecular charge transfer (ICT) characteristics, which are highly sensitive to the molecular environment.
Future work should concentrate on designing and synthesizing probes for a range of analytes:
Metal Ion Sensing: Modification of the scaffold with chelating moieties could yield probes with high selectivity for specific metal ions. The proximity of the amino and aldehyde groups offers a unique pocket for metal coordination, potentially leading to novel selectivity compared to other isomers.
Reactive Species Detection: Designing probes that react specifically with reactive oxygen species (ROS), reactive nitrogen species (RNS), or biothiols. The aldehyde or the aromatic ring can be engineered to be specific reaction sites, leading to a turn-on or ratiometric fluorescent response.
Multi-Functional Sensors: Integrating the this compound core into more complex systems, such as those based on low-dimensional materials, to create multi-functional sensors capable of detecting multiple stimuli like pressure, light, and chemical analytes simultaneously. mdpi.com
| Target Analyte | Sensing Strategy | Potential Application |
|---|---|---|
| Heavy Metal Ions (e.g., Cu²⁺, Hg²⁺) | Chelation-induced fluorescence change (CHEF) | Environmental monitoring, cellular imaging |
| Reactive Oxygen Species (e.g., H₂O₂) | Analyte-specific chemical reaction and cleavage | Studying oxidative stress in cells |
| Biothiols (e.g., Cysteine, Glutathione) | Nucleophilic addition to an activated aldehyde | Monitoring cellular redox state |
| pH Changes | Protonation/deprotonation of the amino group | Mapping pH in cellular compartments |
In-depth Mechanistic Studies of Biological Interactions
The biological activity of the closely related isomer, 4-(diethylamino)benzaldehyde (B91989) (DEAB), is well-documented. DEAB is widely used as a broad-spectrum inhibitor of aldehyde dehydrogenase (ALDH) isozymes. acs.orgnih.govresearchgate.net Mechanistic studies have revealed that it can act as both a substrate and an irreversible inhibitor for different ALDH isoforms, a complexity governed by the specific architecture of the enzyme's active site. nih.govresearchgate.net
Remarkably, there is a significant gap in the literature regarding the biological interactions of this compound. The positional change of the diethylamino group from para to ortho is expected to drastically alter its interaction with protein targets due to different steric hindrance and electronic distribution. This opens up a compelling avenue for future research.
A focused research program should be initiated to:
Screen for ALDH Inhibition: Systematically test this compound against a panel of human ALDH isoforms (e.g., ALDH1A1, ALDH1A3, ALDH2) to determine its activity and selectivity profile in comparison to DEAB.
Conduct Kinetic Analysis: For any observed activity, perform detailed enzyme kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, irreversible).
Elucidate Molecular Mechanisms: Utilize techniques such as mass spectrometry and protein crystallography to understand the precise molecular mechanism of interaction. This would reveal whether the compound acts as a substrate, a reversible inhibitor, or forms covalent adducts with the enzyme, as has been shown for DEAB. nih.govnih.gov
Understanding these interactions is a critical first step toward exploring the therapeutic potential of this compound derivatives.
Design of Next-Generation Materials with Tunable Optoelectronic Properties
The development of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and non-linear optics, is a key area of modern materials science. ossila.com The core requirement for such materials is often a molecular structure that possesses both an electron-donating and an electron-accepting moiety, connected by a conjugated system.
This compound fits this "D-π-A" (donor-pi-acceptor) archetype perfectly, with the diethylamino group serving as a potent donor and the benzaldehyde (B42025) group as an acceptor. The parent compound, 2-aminobenzaldehyde, is already used as a reactant in the preparation of electroluminescent materials for OLEDs. sigmaaldrich.com This suggests that this compound is a prime candidate for exploration in this domain.
Future research should focus on:
Synthesis of Novel Chromophores: Using this compound as a building block to synthesize novel dyes and chromophores with extended π-conjugation.
Polymerization: Developing polymerization strategies to incorporate the this compound unit into conjugated polymers. The resulting materials could exhibit interesting charge-transport and light-emitting properties.
Photophysical Characterization: Thoroughly investigating the photophysical properties—such as absorption/emission spectra, quantum yields, and excited-state lifetimes—of newly synthesized materials. nih.gov A key research question is how the ortho-substitution pattern influences these properties compared to the more conventional meta or para arrangements.
Device Fabrication: Incorporating promising materials into prototype optoelectronic devices to evaluate their performance and potential for real-world applications.
| Application Area | Material Type | Key Research Goal |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Small molecule emitters or polymeric films | Achieve high quantum efficiency and tunable emission color |
| Organic Photovoltaics (OPVs) | Donor or acceptor polymers | Optimize absorption spectrum to match solar irradiance |
| Non-Linear Optical (NLO) Materials | Crystalline small molecules or doped polymers | Maximize hyperpolarizability for frequency doubling |
| Chemosensors | Functional dyes | Design materials with environment-sensitive fluorescence (solvatochromism) |
Integration with Artificial Intelligence and Machine Learning for Predictive Design
The traditional cycle of designing, synthesizing, and testing new molecules is time-consuming and resource-intensive. The integration of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift, enabling rapid in silico screening and predictive design to accelerate discovery. nih.gov
For this compound, AI and ML can be leveraged across all previously mentioned research areas:
Predictive Synthesis: AI tools can predict the most efficient synthetic and retrosynthetic pathways, including identifying optimal reagents and reaction conditions, which is particularly valuable for complex, multi-step stereoselective syntheses. engineering.org.cnchemrxiv.orgibm.com
QSAR for Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel this compound derivatives. By training a model on a dataset of related compounds, researchers can predict the ALDH inhibitory potency or other biological effects of virtual compounds before committing to their synthesis.
Generative Models for Materials Science: Generative AI models, such as variational autoencoders (VAEs) or generative adversarial networks (GANs), can be used to design new molecules based on the this compound scaffold with desired optoelectronic properties. The model can learn the relationship between chemical structure and photophysical properties and then generate novel structures optimized for a specific application, such as a target emission wavelength for an OLED.
The implementation of a "closed-loop" system, where AI proposes new molecules, automated robotic platforms synthesize and test them, and the results are fed back to refine the AI model, represents the ultimate future direction for rapidly exploring the chemical space around this promising scaffold.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
